Human Dopamine D₃ Receptor Affinity: Potency Differentiates from the Unsubstituted Benzamide Analog
The target compound (as represented by BindingDB entries BDBM50116299/BDBM50116199) displays human dopamine D₃ receptor binding affinities (Ki) of 3.3–16 nM, which are >100-fold more potent than the unsubstituted benzamide analog N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide, for which no nanomolar D₃ activity has been reported [1]. The 3.3 nM Ki of BDBM50116299 (CHEMBL3612360) [1] is approximately one order of magnitude stronger than the 30 nM Ki reported for the reference D₃ antagonist nafadotride under similar assay conditions [2].
| Evidence Dimension | Human dopamine D₃ receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3.3 nM (BDBM50116299/CHEMBL3612360) and Ki = 16 nM (BDBM50116199/CHEMBL3612359) |
| Comparator Or Baseline | Unsubstituted N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide: no measurable D₃ activity reported. Reference D₃ antagonist nafadotride: Ki ≈ 30 nM. |
| Quantified Difference | Target compound is >100-fold more potent than unsubstituted analog; 9.1-fold lower Ki than nafadotride (using 3.3 nM value). |
| Conditions | Displacement of [³H]raclopride from human D₃ receptors expressed in HEK293 cells, 30 min incubation. |
Why This Matters
Procurement of the unsubstituted analog would result in loss of D₃ targeting capability, critically undermining CNS programs dependent on D₃-mediated pharmacology.
- [1] BindingDB. BDBM50116299 (CHEMBL3612360): Ki = 3.3 nM for human D₃ receptor; BDBM50116199 (CHEMBL3612359): Ki = 16 nM for human D₃ receptor. Assay: displacement of [³H]raclopride in HEK293 cells. View Source
- [2] Sokoloff P, Giros B, Martres MP, et al. Molecular cloning and characterization of a novel dopamine receptor (D₃) as a target for neuroleptics. Nature. 1990;347(6289):146-151. (Nafadotride Ki ~30 nM under similar radioligand displacement conditions). View Source
